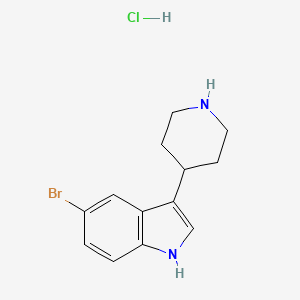
5-bromo-3-(piperidin-4-yl)-1H-indole hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common approach, but it is not well developed .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis and Intermediate for Naratriptan Hydrochloride
An improved process for synthesizing 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a key intermediate in the synthesis of naratriptan hydrochloride, has been developed. This process involves a novel one-pot synthetic procedure that facilitates scale-up, highlighting its significance in the production of migraine medications (Shashikumar et al., 2010).
Antimicrobial and Anti-HIV Evaluation
Research demonstrates the potential antimicrobial and anti-HIV activity of compounds derived from 5-bromo-indole derivatives. Specifically, Schiff and Mannich bases of isatin and its derivatives, including 5-bromo variants, have shown favorable antimicrobial activity against a range of pathogens and anti-HIV activity against the replication of HIV-1 in MT-4 cells (Pandeya et al., 2000).
Deuterium-Labeled CCR2 Antagonist Synthesis
The synthesis of deuterium-labeled CCR2 antagonists, which are critical for pharmacological studies, involves 5-bromo-3-(piperidin-4-yl)-1H-indole derivatives. This process is instrumental in the development of novel therapies for inflammatory diseases, showcasing the compound's versatility in medicinal chemistry research (Lin et al., 2022).
Antimalarial Chemotype Exploration
The exploration of the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype has led to the identification of compounds with promising antimalarial activity. This research underscores the potential of 5-bromo-3-(piperidin-4-yl)-1H-indole derivatives in the development of new, effective antimalarial drugs (Santos et al., 2015).
Allosteric Modulation of the CB1 Receptor
Compounds based on the 5-bromo-3-(piperidin-4-yl)-1H-indole structure have been investigated for their potential as allosteric modulators of the cannabinoid CB1 receptor. This research highlights the therapeutic potential of these compounds in the modulation of cannabinoid receptor activity, which could lead to new treatments for various disorders (Price et al., 2005).
properties
IUPAC Name |
5-bromo-3-piperidin-4-yl-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2.ClH/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKJYQTXYHGOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



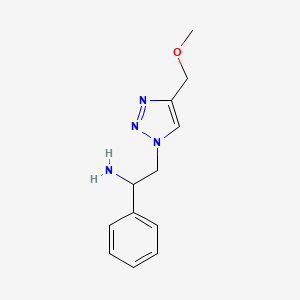
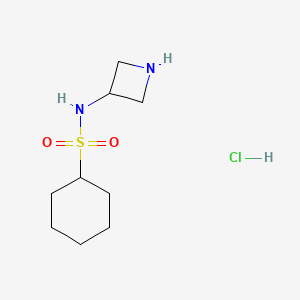
![2-(Prop-2-yn-1-ylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480669.png)
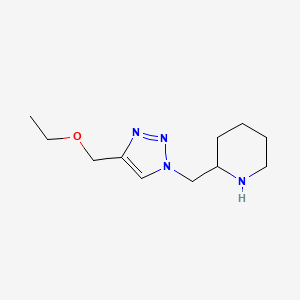
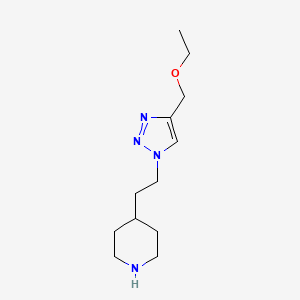
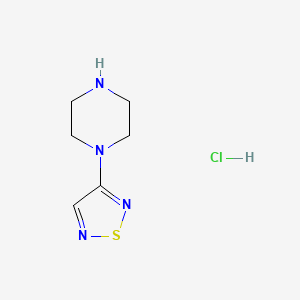

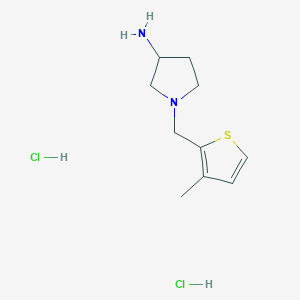
![2-(piperidin-4-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1480679.png)

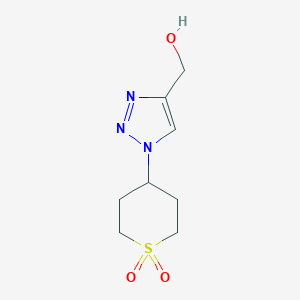
![N-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1480682.png)

